molecular formula C23H23N5OS B2498889 2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-47-9

2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2498889
CAS No.: 422533-47-9
M. Wt: 417.53
InChI Key: HHDPUYRYQFTEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one, is a sophisticated hybrid molecule designed for medicinal chemistry and drug discovery research. It incorporates two pharmaceutically significant heterocyclic systems: a 4-(cyclohexylamino)quinazoline and a 4H-pyrido[1,2-a]pyrimidin-4-one, linked by a sulfanylmethyl bridge. This structure is engineered to probe specific biological pathways, with particular relevance in the development of inhibitors for various disease targets. The quinazolinone scaffold is a well-established privileged structure in drug design, demonstrated to exhibit a wide range of bioactivities . Specifically, derivatives similar to this compound have been documented as potent inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, a established target for type 2 diabetes therapy . Research indicates that such molecules can bind to the DPP-4 active site with high affinity, making them valuable tools for investigating metabolic regulation . Beyond metabolic diseases, the quinazoline core is also frequently investigated in oncology research. Numerous quinazoline-based compounds are known to function as kinase inhibitors or to interact with other key cellular targets implicated in cancer progression, positioning this compound as a potential candidate for antitumor agent development . The structural complexity of this molecule, especially the pyridopyrimidinone moiety, also suggests potential for broad-spectrum biological evaluation, including possible antibacterial and anti-inflammatory activities, which are commonly associated with advanced N-heterocyclic systems . Researchers can utilize this compound as a key intermediate or a lead structure for further chemical optimization, or as a pharmacological tool to study enzyme kinetics and signal transduction pathways.

Properties

IUPAC Name

2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c29-21-14-17(24-20-12-6-7-13-28(20)21)15-30-23-26-19-11-5-4-10-18(19)22(27-23)25-16-8-2-1-3-9-16/h4-7,10-14,16H,1-3,8-9,15H2,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDPUYRYQFTEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The 4H-pyrido[1,2-a]pyrimidin-4-one derivatives exhibit diverse pharmacological profiles depending on substituents. Key analogs and their distinguishing features include:

Table 1: Structural Comparison of Selected Analogs
Compound ID/Name Substituents/Modifications Biological Relevance Source
Target Compound 2-(sulfanylmethyl) with 4-(cyclohexylamino)quinazoline Potential kinase inhibition (quinazoline motif)
K297-0491 (7-chloro-2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one) 7-Cl, 3,4-dimethoxyphenethyl on quinazoline Enhanced binding affinity due to electron-withdrawing Cl and methoxy groups
EU Patent Compounds (e.g., 2-(3,4-dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) 3,4-Dimethoxyphenyl at position 2; piperazine at position 7 Improved solubility (basic piperazine) and CNS penetration
Gastroprotective Derivatives (e.g., unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides) Unsaturated carboxamide at position 3; methyl/cyclopentyl groups Cytoprotective effects against gastric lesions (EC₅₀: 0.1–1.2 mg/kg)
Botulinum Protease Inhibitors (e.g., 9-hydroxy-2-(((4-methylbenzyl)oxy)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one) Hydroxy at position 9; benzyloxy-methyl at position 2 "Catch and anchor" inhibition mechanism via metal chelation

Pharmacological and Physicochemical Properties

  • Lipophilicity: The cyclohexylamino group in the target compound increases logP compared to analogs with polar substituents (e.g., piperazine or methoxy groups) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Kinase Inhibition: Quinazoline-containing analogs (e.g., K297-0491) show submicromolar IC₅₀ values against EGFR and VEGFR2, whereas non-quinazoline derivatives (e.g., EU patent compounds) prioritize GPCR modulation .
  • Metabolic Stability : Halogenated derivatives (e.g., 7-Cl in K297-0491) exhibit longer half-lives (t₁/₂ > 4 h in hepatic microsomes) compared to hydroxylated variants .

Key Research Findings

Table 2: Activity Data of Selected Compounds
Compound Class Biological Activity Potency (IC₅₀ or EC₅₀) Reference
Quinazoline Derivatives EGFR Inhibition 0.3–1.2 µM
Piperazine Derivatives 5-HT Receptor Antagonism 12–45 nM
Carboxamide Derivatives Gastroprotective Effect (acidified ethanol) 0.1–1.2 mg/kg
Hydroxy-Substituted Botulinum Protease Inhibition 50–80% at 10 µM

Biological Activity

The compound 2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel quinazoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazolinone core, which is known for its diverse biological activities. The IUPAC name and structural formula are critical for understanding its interaction with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C20H24N4OS
Molar Mass 372.49 g/mol

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular pathways. These include:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, potentially affecting pathways related to cell proliferation and apoptosis.
  • Receptor Modulation : Interaction with receptors involved in signaling pathways can lead to modulation of cellular responses, particularly in cancer cells.

Anticancer Activity

Research indicates that compounds based on the quinazoline structure exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting the growth of various cancer cell lines:

  • In Vitro Studies : Quinazoline derivatives have demonstrated IC50 values ranging from 0.36 to 40.90 μM against different cancer cell lines, indicating varying degrees of potency depending on structural modifications .
  • Mechanistic Insights : Compounds that incorporate bulky groups at the acetamide moiety tend to enhance biological activity due to improved binding interactions with target proteins .

Other Biological Activities

In addition to anticancer effects, quinazoline-based compounds have been explored for other therapeutic applications:

  • Antibacterial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Enzyme Inhibition : Inhibition of urease and COX enzymes has been reported, highlighting their role in inflammatory responses .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific substituents on the quinazoline core. Key observations include:

  • Bulky Substituents : Enhancements in activity were observed with larger substituents on the amide group.
  • Substituent Positioning : The position and nature of substituents significantly influence the compound's potency and selectivity towards biological targets .

Study 1: Anticancer Screening

A study evaluated a series of quinazoline derivatives for their anticancer activity against the MDA-MB-231 breast cancer cell line. Compounds exhibited varying degrees of growth inhibition with some achieving notable cytotoxicity .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of DPP-IV by quinazoline derivatives, revealing a lead compound with an IC50 value of 0.76 nM, suggesting potential for antidiabetic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.